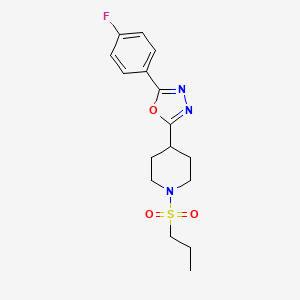

2-(4-Fluorophenyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-(1-propylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O3S/c1-2-11-24(21,22)20-9-7-13(8-10-20)16-19-18-15(23-16)12-3-5-14(17)6-4-12/h3-6,13H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSIVUIYMYZMPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-fluorobenzohydrazide with 1-(propylsulfonyl)piperidine-4-carboxylic acid under acidic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its anti-inflammatory and analgesic properties. Its design is based on the oxadiazole scaffold, known for diverse biological activities. Research indicates that derivatives of oxadiazoles often exhibit potent effects against various diseases, including cancer and inflammation .

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, compounds similar to 2-(4-Fluorophenyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole have shown promising results against several cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Similar Oxadiazole | MCF-7 | 0.48 |

| HCT-116 | 5.13 |

These findings suggest that the incorporation of electron-withdrawing groups like fluorine enhances biological activity by improving pharmacokinetic properties .

Neuropharmacology

The compound's piperidine structure may provide neuroprotective effects, making it a candidate for treating neurological disorders. Studies indicate that piperidine derivatives can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions like depression and anxiety .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from piperidine derivatives through sulfonation and amidation processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Evaluation

A study investigated novel oxadiazole derivatives, including those similar to our compound, against human lung (A549) and breast (MCF-7) cancer cell lines. The results indicated that these compounds exhibited significant antiproliferative effects, with some showing IC50 values lower than standard chemotherapy agents .

Case Study 2: Inflammatory Disorders

In another research project focusing on inflammatory disorders, compounds based on the oxadiazole framework were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results demonstrated a reduction in cytokine levels, suggesting potential therapeutic applications in diseases characterized by inflammation .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Data Tables: Comparative Analysis

Table 1. Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Substituents | EC₅₀ (μg/mL) vs. Xoo | Key Mechanism(s) |

|---|---|---|---|

| 2-(Methylsulfonyl)-5-(4-fluorophenyl)-... | Methylsulfonyl, fluorophenyl | 9.89 | EPS inhibition, SOD/POD induction |

| Bismerthiazole | Commercial agent | 92.61 | Unknown |

| 5a (Thioether derivative) | Benzylthio, trifluoromethylpyrazol | N/A | SDH inhibition (fungicidal) |

Table 2. Structural Impact of Sulfonyl vs. Thioether Groups

| Group | Example Compound | Primary Activity | Target Pathway |

|---|---|---|---|

| Sulfonyl | 2-(Methylsulfonyl)-5-(4-FPh)-... | Antibacterial | EPS biosynthesis |

| Thioether | 5a (Thioether) | Fungicidal/Herbicidal | SDH enzyme |

Mechanistic Insights and Trends

- Sulfonyl Group Role : Enhances antibacterial activity by disrupting bacterial EPS synthesis and biofilm formation. Longer alkyl chains (e.g., propylsulfonyl) may improve lipid membrane penetration but require validation .

- Fluorophenyl Group : Consistently associated with high bioactivity across studies, likely due to its electron-withdrawing properties and metabolic stability .

- Piperidine Moiety : Contributes to spatial orientation for target binding, as seen in SDH docking studies .

Biological Activity

The compound 2-(4-Fluorophenyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of the oxadiazole ring contributes to its pharmacological properties, while the fluorophenyl and propylsulfonyl groups enhance its biological activity.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Compounds containing the oxadiazole moiety have been studied for their potential in cancer therapy. For instance, derivatives have shown agonistic activity towards human caseinolytic protease P (HsClpP), which is linked to apoptosis in cancer cells .

- Antimicrobial Properties : Oxadiazoles are noted for their antibacterial and antifungal activities. Studies have reported significant inhibition of various bacterial strains .

- Nematocidal Effects : Some oxadiazole derivatives have demonstrated potent nematocidal activity against nematodes such as Bursaphelenchus xylophilus, with LC50 values significantly lower than traditional treatments .

The mechanisms through which 2-(4-Fluorophenyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole exerts its effects include:

- Interaction with Acetylcholine Receptors : This compound has been shown to affect acetylcholine receptors in nematodes, leading to paralysis and death .

- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through the degradation of mitochondrial respiratory chain components .

Table 1: Summary of Biological Activities

Detailed Findings

- Anticancer Activity : A study highlighted that derivatives similar to our compound showed significant inhibition of hepatocellular carcinoma (HCC) cell lines with mechanisms involving mitochondrial dysfunction and apoptosis induction .

- Nematocidal Efficacy : The compound's ability to disrupt neural signaling in nematodes was documented, showcasing its potential as an eco-friendly pesticide alternative .

- Antimicrobial Efficacy : Research demonstrated that compounds with similar structures displayed broad-spectrum antibacterial activity, making them candidates for further development as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1,3,4-oxadiazole derivatives like 2-(4-fluorophenyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole?

- Methodological Answer : Synthesis typically involves multi-step reactions. For example:

- Step 1 : Formation of intermediate hydrazides via condensation of carboxylic acid derivatives with hydrazine.

- Step 2 : Cyclization using reagents like POCl₃ or CS₂ under alkaline conditions to form the 1,3,4-oxadiazole core .

- Step 3 : Functionalization of the piperidine moiety (e.g., sulfonylation with propylsulfonyl chloride) to introduce the propylsulfonyl group .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- FT-IR : Confirm functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assign protons and carbons, particularly the fluorophenyl (δ ~7.2 ppm) and piperidin-4-yl (δ ~3.5 ppm) signals .

- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

Q. What are the standard protocols for assessing preliminary biological activity of this compound?

- Methodological Answer :

- In vitro antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- BSA binding studies : Evaluate protein interaction via fluorescence quenching to infer pharmacokinetic properties .

- Toxicity screening : Test on invertebrate models (e.g., Daphnia magna) or plant cells to assess cytotoxicity .

Advanced Research Questions

Q. How does the sulfonyl-piperidine moiety influence the compound’s pharmacokinetic and pharmacodynamic properties?

- Methodological Answer :

- Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate sulfonyl group’s electron-withdrawing effects with membrane permeability .

- Metabolic stability : Conduct hepatic microsomal assays (e.g., human/rat liver microsomes) to evaluate susceptibility to oxidative metabolism .

- Target engagement : Use molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like bacterial dihydrofolate reductase .

Q. What experimental approaches resolve discrepancies in biological activity data across similar 1,3,4-oxadiazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., fluorophenyl vs. biphenylyl) and compare IC₅₀/MIC values .

- Crystallography : Resolve 3D structures (e.g., X-ray diffraction) to identify conformational biases affecting target binding .

- Data normalization : Control for assay variability (e.g., solvent/DMSO concentration) using reference standards like ciprofloxacin in antimicrobial tests .

Q. How can computational methods optimize the design of derivatives for scintillation or material science applications?

- Methodological Answer :

- Quantum mechanical calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps and predict fluorescence efficiency .

- Molecular dynamics (MD) : Simulate dopant-polymer interactions (e.g., with PTP or BPBD matrices) to assess stability in radiation-rich environments .

- Comparative analysis : Benchmark against known scintillators (e.g., B-PBD) using parameters like light yield and decay time .

Q. What strategies mitigate toxicity risks identified in preliminary screenings?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to reduce acute toxicity while maintaining activity .

- Metabolite profiling : Use LC-MS/MS to identify toxic metabolites (e.g., reactive sulfone intermediates) and guide structural modifications .

- In vivo models : Transition to rodent studies (e.g., acute oral toxicity per OECD 423) after confirming low cytotoxicity in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.